

Application Notes and Protocols: Synthesis of Ethyl 3-oxooctanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 3-oxooctanoate**

Cat. No.: **B178416**

[Get Quote](#)

Introduction

Ethyl 3-oxooctanoate is a β -keto ester, a class of organic compounds characterized by a ketone functional group at the β -position relative to an ester group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The presence of an acidic α -hydrogen between the two carbonyl groups allows for a variety of chemical transformations, including alkylations, acylations, and condensations. This document provides a detailed protocol for the synthesis of **ethyl 3-oxooctanoate** via a crossed Claisen condensation reaction.

Reaction Principle

The most common and direct method for synthesizing **ethyl 3-oxooctanoate** is the crossed Claisen condensation.^[1] This reaction involves the base-promoted condensation between two different esters. In this protocol, ethyl pentanoate reacts with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form the desired β -keto ester. The reaction is driven to completion by the deprotonation of the newly formed β -keto ester, which has a highly acidic α -hydrogen. A subsequent acidic workup is required to neutralize the enolate and yield the final product.

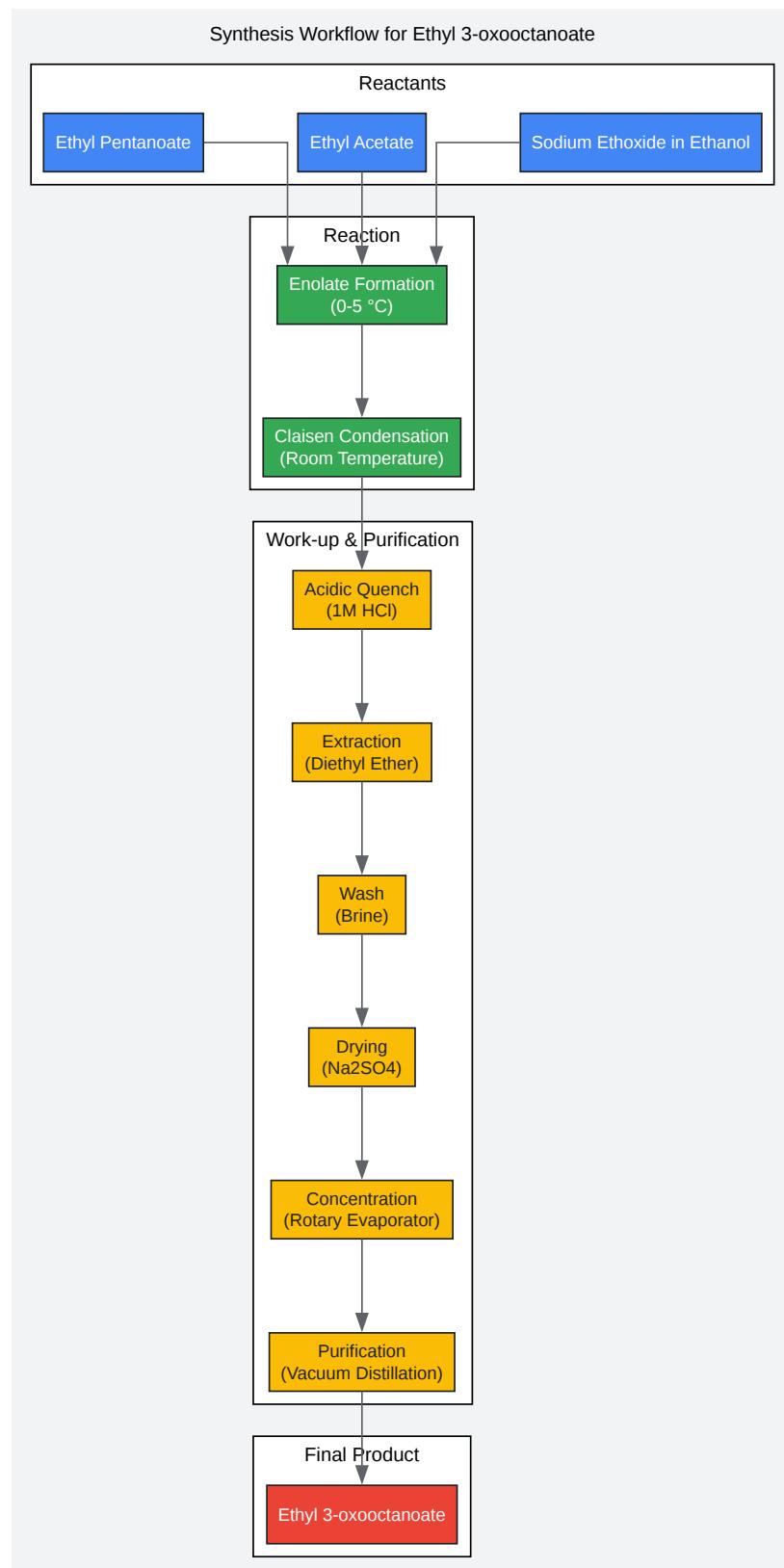
Physicochemical and Safety Data

A summary of the key properties and identifiers for **ethyl 3-oxooctanoate** is provided below. This data is essential for safe handling, experimental planning, and characterization.

Property	Value
Molecular Formula	$C_{10}H_{18}O_3$ ^[2]
Molecular Weight	186.25 g/mol ^{[2][3]}
CAS Number	10488-95-6 ^[2]
Appearance	Colorless to pale yellow liquid
Boiling Point	118-121 °C at 13 Torr ^[3]
Density	0.959 g/cm ³ (Predicted) ^[3]
Safety Information	Causes skin and serious eye irritation. May cause respiratory irritation. ^[2] Handle in a well-ventilated area and use appropriate personal protective equipment.

Experimental Protocol

Materials and Reagents


- Ethyl pentanoate ($C_7H_{14}O_2$)
- Ethyl acetate ($C_4H_8O_2$)
- Sodium ethoxide ($NaOEt$)
- Anhydrous ethanol
- Diethyl ether
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask

- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure

- Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. A mixture of ethyl pentanoate and ethyl acetate is then added dropwise to the cooled solution with continuous stirring. This step is non-selective and will generate enolates from both esters.^[4]
- Condensation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to facilitate the condensation reaction.^[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Reaction Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic.
- Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.^{[1][5]} Combine the organic layers and wash with brine.^{[1][5]}
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.^{[1][5]}
- Purification: The crude **ethyl 3-oxooctanoate** can be purified by vacuum distillation.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 3-oxooctanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Ethyl 3-oxooctanoate | C10H18O3 | CID 4593087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-oxooctanoate CAS#: 10488-95-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Ethyl 3-oxooctanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b178416#ethyl-3-oxooctanoate-synthesis-protocol\]](https://www.benchchem.com/product/b178416#ethyl-3-oxooctanoate-synthesis-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com